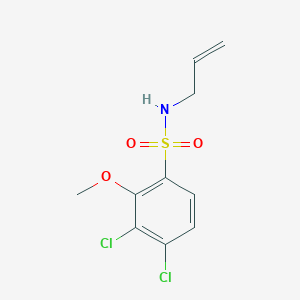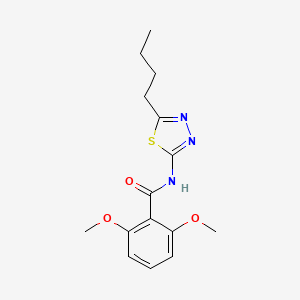![molecular formula C15H23NO2 B5145697 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine CAS No. 5362-98-1](/img/structure/B5145697.png)
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine
Übersicht
Beschreibung
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine, also known as MPBP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine acts as a sigma-1 receptor agonist and a dopamine transporter inhibitor. It has been shown to enhance the release of dopamine in the prefrontal cortex and striatum, which are brain regions that are involved in reward processing, decision-making, and motor control. 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has been shown to have various biochemical and physiological effects in animal models. It has been shown to enhance locomotor activity and induce hyperthermia in mice. 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has also been shown to increase the release of acetylcholine and glutamate in the prefrontal cortex and striatum, which are brain regions that are involved in cognitive processes. 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist and dopamine transporter inhibitor, which makes it a useful tool for studying the role of these proteins in various physiological and pathological conditions. 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research.
However, 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine also has some limitations for lab experiments. It has a relatively short half-life, which makes it challenging to use in long-term experiments. 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine also has some potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine. One potential direction is to investigate the role of sigma-1 receptors and dopamine transporters in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction. Another potential direction is to develop new derivatives of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine that have improved pharmacological properties, such as longer half-life and higher selectivity for sigma-1 receptors and dopamine transporters. Finally, future studies could investigate the potential therapeutic applications of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine and its derivatives in various diseases and disorders.
Synthesemethoden
The synthesis method of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine involves the reaction of 3-methoxyphenol with 1,4-dibromobutane in the presence of potassium carbonate to produce 1-(3-methoxyphenoxy)-4-bromobutane. This intermediate product is then reacted with pyrrolidine in the presence of potassium carbonate to produce 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine. The purity of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including neurotransmission, ion channel regulation, and cellular signaling. 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has also been shown to have affinity for the dopamine transporter, which is a protein that is involved in the reuptake of dopamine from the synaptic cleft. These properties make 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine a potentially useful tool for studying the role of sigma-1 receptors and dopamine transporters in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
1-[4-(3-methoxyphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-7-6-8-15(13-14)18-12-5-4-11-16-9-2-3-10-16/h6-8,13H,2-5,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDJCSLNNLRHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367126 | |
| Record name | 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxyphenoxy)butyl]pyrrolidine | |
CAS RN |
5362-98-1 | |
| Record name | 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5145642.png)

![4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5145667.png)
![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)
![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)
![9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5145710.png)

![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)
![2-[4-(4-ethylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5145721.png)
